

Unveiling Antimicrobial Agent-30 (AG-30): A Technical Guide

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Compound of Interest

Compound Name: Antimicrobial agent-30

Cat. No.: B3038112

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Abstract

Antimicrobial agent-30 (AG-30) is a novel synthetic peptide that has garnered significant interest for its dual functionality as a potent antimicrobial and a pro-angiogenic agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of AG-30. Detailed experimental protocols for its synthesis, characterization, and evaluation are presented, along with a summary of its antimicrobial efficacy against various pathogens. Furthermore, this guide elucidates the proposed mechanisms of action, including its interaction with bacterial membranes and its influence on angiogenic signaling pathways.

Chemical Structure and Physicochemical Properties

AG-30 is a 30-amino acid peptide with a primary sequence of NH₂-MLSLIFLHRLKSMRKRLDRKLRLWHRKNYP-COOH[1]. Its structure is characterized by a high content of hydrophobic and cationic residues, which contribute to its amphipathic nature and are crucial for its biological activities[1].

A key feature of AG-30 is its propensity to adopt an α -helical secondary structure, particularly upon interaction with bacterial membranes. This conformational change is believed to be fundamental to its antimicrobial mechanism[1].

For enhanced stability and activity, a modified version of AG-30, designated AG-30/5C, has been developed. In AG-30/5C, five neutral amino acids of the parent peptide are replaced with cationic residues[2][3]. Another derivative, SR-0379, has also been created for improved metabolic stability and reduced manufacturing cost[4].

Physicochemical Data

A summary of the key physicochemical properties of AG-30 is provided in the table below. These values are calculated based on the primary amino acid sequence.

Property	Value	Method
Amino Acid Sequence	MLSLIFLHRLKSMRKRLDRKL RLWHRKNYP	[1]
Molecular Formula	C169H293N55O35S1	Calculated
Molecular Weight	3788.5 g/mol	Calculated
Isoelectric Point (pI)	11.89	Calculated
Net Charge at pH 7	+10	Calculated
Grand Average of Hydropathicity (GRAVY)	0.353	Calculated

Table 1: Physicochemical properties of **Antimicrobial Agent-30** (AG-30).

Antimicrobial Properties and Activity

AG-30 exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its primary mechanism of action is the disruption of the bacterial cell membrane, leading to cell lysis[1]. This lytic activity is initiated by the electrostatic interaction of the cationic peptide with the negatively charged components of the bacterial membrane, followed by the insertion of the hydrophobic residues into the lipid bilayer[1].

Antimicrobial Susceptibility

The antimicrobial efficacy of AG-30 has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of the agent that inhibits

the visible growth of a microorganism.

Microorganism	Strain	MIC (µg/mL)
Pseudomonas aeruginosa	ATCC 27853	5
Staphylococcus aureus	-	20
Escherichia coli	ATCC 25922	40

Table 2: Minimum Inhibitory Concentrations (MICs) of AG-30 against various bacteria[1].

Angiogenic Properties and Mechanism

A unique characteristic of AG-30 is its ability to promote angiogenesis, the formation of new blood vessels. This pro-angiogenic activity is attributed to its capacity to up-regulate the expression of various angiogenic cytokines and growth factors in endothelial cells[1][5]. The induction of these factors appears to be a slower process, suggesting a mechanism that may involve the peptide's entry into the cell and nucleus to directly influence gene expression[1].

The signaling pathway for the angiogenic activity of AG-30 is complex and not fully elucidated. However, it is known that some antimicrobial peptides can activate signaling cascades that promote cell proliferation and migration, key events in angiogenesis. The derivative peptide SR-0379 has been shown to enhance the proliferation of human dermal fibroblast cells via the PI3 kinase/Akt/mTOR pathway through integrin-mediated interactions[6].

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of AG-30.

Peptide Synthesis (Solid-Phase)

Solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy is a standard method for producing peptides like AG-30.

Materials:

- Fmoc-protected amino acids
- Rink Amide resin
- Coupling reagents (e.g., HBTU, HATU)
- Base (e.g., DIPEA, NMM)
- Deprotection solution (20% piperidine in DMF)
- Cleavage cocktail (e.g., TFA/TIS/H₂O)
- Solvents (DMF, DCM)
- HPLC system for purification
- Mass spectrometer for characterization

Protocol:

- Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
- Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the resin's linker.
- Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid with a coupling reagent and a base, then add it to the deprotected resin. Allow the reaction to proceed to completion.
- Washing: Wash the resin thoroughly with DMF to remove excess reagents.
- Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the AG-30 sequence.
- Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.
- Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

- **Precipitation and Purification:** Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase HPLC.
- **Characterization:** Confirm the identity and purity of the synthesized AG-30 using mass spectrometry and analytical HPLC.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

- AG-30 peptide stock solution
- Bacterial strains (e.g., *P. aeruginosa*, *S. aureus*, *E. coli*)
- Cation-adjusted Mueller-Hinton Broth (MHB)
- Sterile 96-well polypropylene microtiter plates
- Spectrophotometer or microplate reader

Protocol:

- **Inoculum Preparation:** Culture the bacterial strains in MHB to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5×10^5 CFU/mL.
- **Peptide Dilution:** Prepare a series of two-fold dilutions of the AG-30 stock solution in MHB in the microtiter plate.
- **Inoculation:** Add the bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
- **Incubation:** Incubate the plate at 37°C for 18-24 hours.
- **MIC Determination:** The MIC is the lowest concentration of AG-30 at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to analyze the secondary structure of AG-30 in different environments.

Materials:

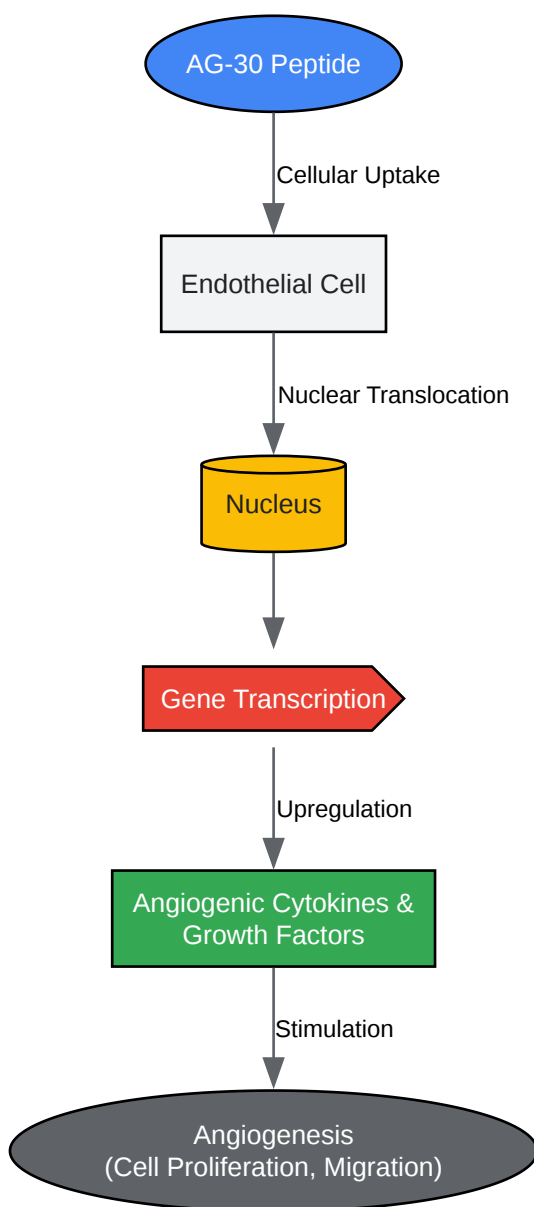
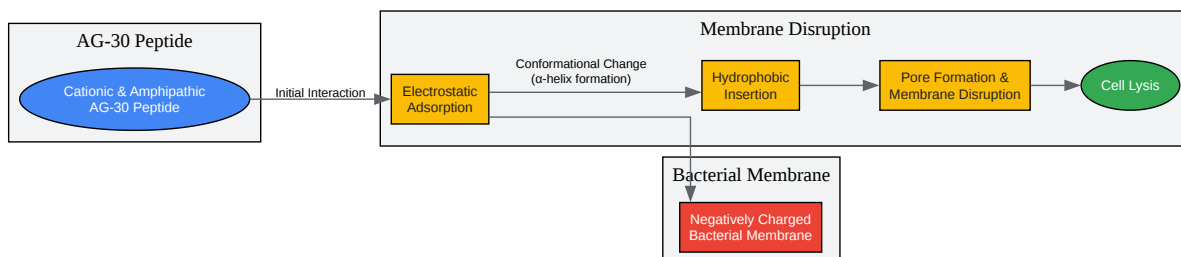
- Purified AG-30 peptide
- Buffer (e.g., phosphate buffer, pH 7.4)
- Liposomes (e.g., POPC, POPG) to mimic cell membranes
- CD spectropolarimeter

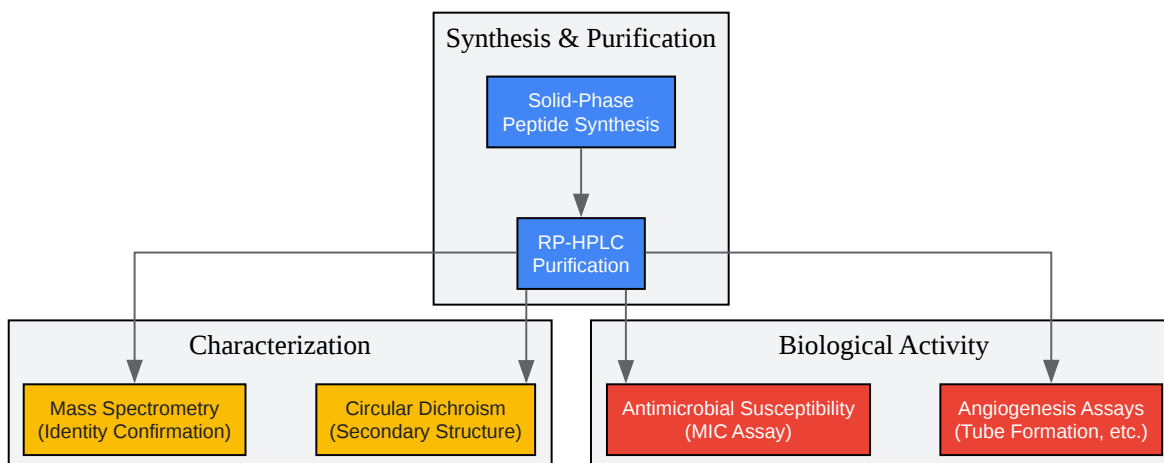
Protocol:

- **Sample Preparation:** Prepare a solution of AG-30 in the desired buffer. For membrane interaction studies, incubate the peptide with liposomes.
- **Blank Measurement:** Record a baseline spectrum of the buffer (and liposomes, if applicable).
- **Sample Measurement:** Record the CD spectrum of the AG-30 sample in the far-UV region (e.g., 190-260 nm).
- **Data Analysis:** Subtract the blank spectrum from the sample spectrum. The resulting spectrum can be analyzed to estimate the percentage of α -helix, β -sheet, and random coil structures.

Visualizations

Proposed Antimicrobial Mechanism of Action





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